molecular formula C21H14F3N3 B12125903 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

Cat. No.: B12125903
M. Wt: 365.4 g/mol
InChI Key: KNYVGNRPDDBAIP-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine can be achieved through the cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids in ethanol containing a catalytic amount of concentrated sulfuric acid under solid-state conditions . This method involves the formation of the phthalazine ring system through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives.

Scientific Research Applications

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is unique due to its specific phthalazine core structure combined with the phenyl and trifluoromethyl groups

Properties

Molecular Formula

C21H14F3N3

Molecular Weight

365.4 g/mol

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

InChI

InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-18-12-5-4-11-17(18)19(26-27-20)14-7-2-1-3-8-14/h1-13H,(H,25,27)

InChI Key

KNYVGNRPDDBAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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